![molecular formula C10H12N2O B1272074 2-Propyl-1,3-benzoxazol-6-amine CAS No. 875851-66-4](/img/structure/B1272074.png)
2-Propyl-1,3-benzoxazol-6-amine
Overview
Description
2-Propyl-1,3-benzoxazol-6-amine is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . It is a member of the benzoxazole family, which is known for its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Biochemical Analysis
Biochemical Properties
2-Propyl-1,3-benzoxazol-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can affect the metabolic pathways and the overall biochemical environment within the cell.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of specific genes involved in cell cycle regulation and apoptosis, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the target molecule . For instance, this compound has been shown to inhibit certain kinases, which play a critical role in signal transduction pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, this compound undergoes oxidation, reduction, or hydrolysis, often mediated by cytochrome P450 enzymes. In phase II reactions, it may undergo conjugation with glucuronic acid, sulfate, or glutathione, leading to increased water solubility and excretion from the body. These metabolic pathways are crucial for the detoxification and elimination of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes through active or passive transport mechanisms. Once inside the cell, it may bind to specific proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyl-1,3-benzoxazol-6-amine typically involves the use of 2-aminophenol as a precursor. One common method involves the reaction of 2-aminophenol with propyl bromide under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts such as metal catalysts or nanocatalysts may be employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Propyl-1,3-benzoxazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
Biological Activities
Research indicates that 2-propyl-1,3-benzoxazol-6-amine exhibits several biological activities:
- Antimicrobial Properties: Studies have shown that benzoxazole derivatives possess antimicrobial effects against various pathogens. For instance, derivatives of benzoxazole have been tested for their efficacy against bacterial strains, demonstrating significant inhibitory action .
- Anticancer Potential: Some derivatives related to this compound have been evaluated for their cytotoxic effects on cancer cell lines. Preliminary studies suggest that these compounds may inhibit tumor growth and induce apoptosis in cancer cells .
Medicinal Chemistry
The compound is being explored in the context of drug development:
- Carbonic Anhydrase Inhibition: Research has highlighted the potential of benzoxazole derivatives to inhibit carbonic anhydrase enzymes, which are implicated in various physiological processes and diseases. This inhibition can lead to therapeutic effects in conditions like glaucoma and epilepsy .
- Neuroprotective Effects: Some studies indicate that benzoxazole derivatives could provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases .
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics:
- Semiconductors: Its ability to act as a semiconductor can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures has shown promise in enhancing performance metrics such as efficiency and stability.
Polymer Chemistry
The compound can also be utilized as a monomer or additive in polymer synthesis:
- Polymerization Reactions: It can participate in polymerization reactions to create new materials with tailored properties for specific applications, including coatings and adhesives .
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzoxazole derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating the potential for these compounds to serve as leads for antibiotic development.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that modifications of the benzoxazole structure led to increased cytotoxicity. The study highlighted the structure–activity relationship (SAR), suggesting that specific substitutions at the benzene ring enhance anticancer activity.
Mechanism of Action
The mechanism of action of 2-Propyl-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Propyl-1,3-benzoxazol-5-amine: This compound has a similar structure but differs in the position of the amine group.
2-Substituted-1,3-benzoxazole: These compounds have various substituents at the second position, which can significantly alter their properties and applications.
Uniqueness
2-Propyl-1,3-benzoxazol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets and participate in a variety of chemical reactions, making it a valuable compound in research and industry .
Biological Activity
2-Propyl-1,3-benzoxazol-6-amine is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. Its unique structure, characterized by a benzoxazole ring and a propyl amine group, allows it to engage in various biochemical interactions that can influence cellular processes and therapeutic applications.
- Molecular Formula : C₁₀H₁₂N₂O
- Molecular Weight : 176.22 g/mol
- Melting Point : 83 to 85 °C
The compound's benzoxazole moiety contributes to its stability and potential biological effects, making it a focus of research for its pharmacological properties.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of various compounds.
- Cell Signaling Modulation : The compound influences key signaling pathways such as the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.
- Binding to Biomolecules : It may bind to proteins and nucleic acids, leading to enzyme inhibition or activation depending on the target.
Anticancer Properties
Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines. Research has shown that it can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.
Antimicrobial Activity
The compound has demonstrated potential antimicrobial and antifungal activities, suggesting its applicability in drug development for infectious diseases. Its interaction with microbial enzymes may hinder their function, leading to reduced viability of pathogens.
Case Study: Cytotoxicity Against Cancer Cells
A study evaluating the cytotoxic effects of this compound on various cancer cell lines revealed significant inhibitory effects. The compound was tested on breast cancer (MCF-7) and lung cancer (A549) cell lines, showing a dose-dependent decrease in cell viability. The IC50 values were determined as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic efficacy.
Research on Antimicrobial Effects
In another study focused on antimicrobial activity, this compound was tested against several bacterial strains including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were found to be:
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
These findings suggest that the compound could be developed into a novel antimicrobial agent.
Properties
IUPAC Name |
2-propyl-1,3-benzoxazol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-3-10-12-8-5-4-7(11)6-9(8)13-10/h4-6H,2-3,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJVXCVORIBARV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(O1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377183 | |
Record name | 2-propyl-1,3-benzoxazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875851-66-4 | |
Record name | 2-propyl-1,3-benzoxazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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